3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol
Description
3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol is a secondary amino alcohol featuring a 4-fluorophenyl group linked to a propylamine chain and a terminal hydroxyl group. The fluorine atom enhances lipophilicity and binding affinity, while the hydroxyl group may influence solubility and metabolic stability. Current research highlights its role in dual DAT/σ1 receptor targeting, though its exact pharmacological profile remains under investigation .
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
3-[1-(4-fluorophenyl)propylamino]propan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-2-12(14-8-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3 |
InChI Key |
XKFUKKACPMTUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 4-fluorophenylpropylamine with an appropriate epoxide or halohydrin. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[1-(4-Fluorophenyl)propyl]amino}propanone.
Reduction: Formation of 3-{[1-(4-Fluorophenyl)propyl]amino}propanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain biological targets, while the amino alcohol moiety can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Receptor Affinity
Piperazine-Based DAT/σ1 Ligands ()
Compounds such as (±)3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol share the 4-fluorophenyl motif but incorporate a piperazine ring. These analogs exhibit high DAT affinity (Ki = 4.3–51 nM) and up to 16-fold selectivity for DAT over σ1 receptors. Enantioselectivity is modest at DAT (e.g., S-enantiomer > R-enantiomer) but absent at σ1 receptors .
Thiophene-Substituted Analog ()
Replacing the 4-fluorophenyl group with a thiophen-2-yl ring in 3-{[1-(thiophen-2-yl)propyl]amino}propan-1-ol alters electronic properties. The sulfur atom in thiophene reduces electronegativity compared to fluorine, which may lower DAT affinity. However, thiophene’s aromaticity could enhance metabolic stability. The molar mass difference (199.31 g/mol vs. 224.28 g/mol for the target compound) also impacts pharmacokinetics .
Isobenzofuran Derivatives ()
Impurities like 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile share the 4-fluorophenyl and aminopropyl groups but feature an isobenzofuran core. These compounds are regulated as process impurities, emphasizing the importance of structural purity in pharmacological activity. The rigid isobenzofuran structure may reduce conformational flexibility, limiting DAT binding compared to the more flexible propanolamine backbone of the target compound .
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Physicochemical Comparison
- Lipophilicity : The target compound’s LogP (~2.5) balances membrane permeability and aqueous solubility, whereas GBR 12909’s higher LogP (~5.2) may limit bioavailability despite stronger DAT binding .
- Metabolic Stability : Unlike SCH48461 metabolites (), which gain potency via glucuronidation, the target compound’s hydroxyl group may predispose it to Phase II metabolism, reducing systemic exposure unless stabilized .
Enantioselectivity and Impurity Profiles
- Enantioselectivity: The S-enantiomer of piperazine-based analogs shows higher DAT affinity than the R-enantiomer, suggesting that chirality in this compound could similarly influence activity .
- Impurity Control : Escitalopram impurities like IMP-1 () underscore the need for enantioselective analytical methods. The target compound’s synthesis may generate analogous impurities (e.g., desmethyl derivatives), requiring stringent chromatographic separation to meet pharmacopeial standards (<0.1% impurities) .
Pharmacological Selectivity and Clinical Potential
- DAT vs. σ1 Selectivity : The target compound’s simplified structure may improve DAT selectivity over piperazine-based dual ligands, which show maximal 16-fold DAT/σ1 selectivity .
- Therapeutic Applications: While SCH58235 () exemplifies how metabolite identification can enhance potency, the target compound’s amino alcohol structure positions it for optimization as a CNS agent with reduced off-target effects .
Biological Activity
3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol, also known as (S)-3-amino-3-(4-fluorophenyl)-1-propanol, is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- IUPAC Name : (S)-3-amino-3-(4-fluorophenyl)-1-propanol
- Molecular Formula : C12H18FNO
- Molecular Weight : 211.27 g/mol
- CAS Number : 1042586-38-8
Antipsychotic Properties
Research has indicated that compounds similar to this compound exhibit antipsychotic properties. A study investigating triazaspirodecane derivatives found that certain analogs displayed significant antipsychotic efficacy in behavioral tests. These compounds demonstrated a favorable profile with reduced neurological side effects, suggesting that modifications in the molecular structure can enhance therapeutic outcomes while minimizing adverse effects .
Dopamine Transporter Interaction
The biological evaluation of various analogs has shown that fluoro-substituted compounds tend to exhibit high potency and selectivity for the dopamine transporter (DAT). Specifically, modifications in alkyl chain lengths and substitutions can optimize activity and selectivity for DAT, which is crucial for developing effective treatments for disorders such as schizophrenia and depression .
Study on Antipsychotic Efficacy
In a study involving rats, the compound was tested for its ability to suppress self-stimulation behavior associated with the medial forebrain bundle. Results indicated that the compound required higher doses for inducing catalepsy compared to those needed for behavioral inhibition, suggesting a therapeutic window that minimizes side effects .
Binding Affinity Studies
A detailed analysis of binding affinities at dopamine and serotonin transporters revealed that certain modifications on the phenyl moiety of related compounds significantly influenced their activity. For instance, compounds with specific substitutions showed enhanced selectivity towards DAT over serotonin transporter (SERT), which is essential for developing targeted antipsychotic therapies .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Activity Type | Tested Model | Key Findings |
|---|---|---|---|
| Compound A | Antipsychotic | Rat Self-Stimulation | Reduced catalepsy at therapeutic doses |
| Compound B | DAT Binding | In Vitro | High selectivity for DAT over SERT |
| Compound C | Behavioral Pharmacology | Squirrel Monkeys | Similar inhibition profiles between avoidance tasks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
